molecular formula C17H18IN3O3 B11108247 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11108247
M. Wt: 439.25 g/mol
InChI Key: SYITUZBWRFVTKB-KEBDBYFISA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a synthetic organic compound characterized by the presence of both methoxy and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and properties.

    N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide: A closely related compound with slight variations in the position of methoxy groups.

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is unique due to the combination of methoxy and iodophenyl groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C17H18IN3O3

Molecular Weight

439.25 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4-iodoanilino)acetamide

InChI

InChI=1S/C17H18IN3O3/c1-23-15-8-3-12(9-16(15)24-2)10-20-21-17(22)11-19-14-6-4-13(18)5-7-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

SYITUZBWRFVTKB-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I)OC

Origin of Product

United States

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